molecular formula C42H28 B12532354 10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene CAS No. 865435-29-6

10-([1,1'-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene

Cat. No.: B12532354
CAS No.: 865435-29-6
M. Wt: 532.7 g/mol
InChI Key: BAIRJMQVQNROHG-UHFFFAOYSA-N
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Description

10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene is a complex organic compound known for its unique structural properties It consists of a biphenyl group, a naphthalene group, and a phenyl group attached to an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where boronic acids and halides are used as starting materials. The reaction is catalyzed by palladium complexes under mild conditions, often in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracenes, biphenyls, and naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene involves its interaction with various molecular targets and pathways. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons and holes within the device. The presence of multiple aromatic rings enhances its ability to participate in π-π stacking interactions, which are crucial for its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-([1,1’-Biphenyl]-4-yl)-9-(naphthalen-1-yl)-2-phenylanthracene is unique due to its combination of biphenyl, naphthalene, and phenyl groups attached to an anthracene core. This unique structure imparts distinct electronic and optical properties, making it highly valuable in advanced material applications .

Properties

CAS No.

865435-29-6

Molecular Formula

C42H28

Molecular Weight

532.7 g/mol

IUPAC Name

9-naphthalen-1-yl-2-phenyl-10-(4-phenylphenyl)anthracene

InChI

InChI=1S/C42H28/c1-3-12-29(13-4-1)31-22-24-33(25-23-31)41-37-19-9-10-20-38(37)42(36-21-11-17-32-16-7-8-18-35(32)36)40-28-34(26-27-39(40)41)30-14-5-2-6-15-30/h1-28H

InChI Key

BAIRJMQVQNROHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76)C8=CC=CC=C8

Origin of Product

United States

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